4-Iodooctane

Organic Synthesis Separation Science Process Chemistry

4-Iodooctane (CAS 1117-32-4) is a medium-chain secondary alkyl iodide with the molecular formula C₈H₁₇I and a molecular weight of 240.12 g·mol⁻¹. It belongs to the alkyl iodide family and is characterized by an iodine substituent located at the C-4 position of an unbranched octane backbone, producing a structurally symmetrical molecule with two equivalent n-propyl branches flanking the C–I bond.

Molecular Formula C8H17I
Molecular Weight 240.12 g/mol
CAS No. 1117-32-4
Cat. No. B073036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodooctane
CAS1117-32-4
Synonyms4-IODOOCTANE
Molecular FormulaC8H17I
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESCCCCC(CCC)I
InChIInChI=1S/C8H17I/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3
InChIKeyRZONQKSTULVBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodooctane (CAS 1117-32-4): A Secondary Alkyl Iodide Building Block for Position-Specific Organic Synthesis and Materials Design


4-Iodooctane (CAS 1117-32-4) is a medium-chain secondary alkyl iodide with the molecular formula C₈H₁₇I and a molecular weight of 240.12 g·mol⁻¹. It belongs to the alkyl iodide family and is characterized by an iodine substituent located at the C-4 position of an unbranched octane backbone, producing a structurally symmetrical molecule with two equivalent n-propyl branches flanking the C–I bond . The compound is primarily employed as an electrophilic alkylating agent and cross-coupling partner in transition-metal-catalyzed reactions (Negishi, Stille, Suzuki-Miyaura), where the carbon–iodine bond serves as an excellent leaving group [1]. Its synthesis from 1-octene via iodine addition at elevated temperature yields a mixture of 2-, 3-, and 4-iodooctane isomers, from which the 4-isomer must be isolated by fractional distillation or preparative chromatography [2].

1
Secondary alkyl iodide building blockIodine at C-4 enables position-specific alkylation with distinct SN2/SN1 partitioning for synthetic methodology studies.
2
Symmetrical molecular architectureTwo equivalent n-propyl branches flank the C–I bond, supporting ordered self-assembly and liquid-crystal mesogen design.
3
Cross-coupling compatible electrophileSuitable for Negishi, Stille, and Suzuki-Miyaura reactions where the C–I bond acts as an effective leaving group.

Why 4-Iodooctane Cannot Be Replaced by 1-Iodooctane or Other Alkyl Iodides in Structure-Sensitive Applications


Generic substitution of 4-iodooctane with 1-iodooctane, 2-iodooctane, or other alkyl halides introduces measurable changes in physicochemical properties, reactivity profiles, and molecular architecture that can compromise reaction outcomes and material performance. The iodine position on the octyl chain determines whether the carbon center is primary or secondary, directly governing the dominant mechanistic pathway (SN2 for primary; enhanced SN1/E2 competition for secondary) [1]. Additionally, the symmetrical C-4 substitution confers a molecular geometry with equivalent alkyl segments on both sides of the C–I bond, influencing self-assembly, mesomorphic phase behavior, and ligand design parameters that are inaccessible with terminal (1-iodo) or asymmetrical (2-iodo, 3-iodo) isomers . Even within the same isomer family, computed differences in boiling point, flash point, lipophilicity (LogP), and bioaccumulation factors (BCF) between 4-iodooctane and 1-iodooctane are sufficient to alter distillation protocols, safety classifications, and environmental fate assessments .

Property
4-Iodooctane (target)
1-Iodooctane (substitute)
Carbon center
Secondary: enhanced SN1/E2 competition; slower SN2 kinetics
Primary: near-exclusive SN2 pathway; minimal elimination
Molecular symmetry
Symmetrical C-4: equivalent alkyl segments; 5 rotatable bonds
Terminal C-1: asymmetrical chain; 6 rotatable bonds
Handling & safety
Flash point ~74 °C; closer to flammable-liquid classification threshold
Flash point ~95 °C; above 93 °C OSHA/GHS boundary

Quantitative Differentiation of 4-Iodooctane from 1-Iodooctane: Head-to-Head Physicochemical, Reactivity, and Environmental Fate Comparisons


Boiling Point Reduction of ~8°C Enables Milder Distillation and Reduced Thermal Degradation Risk

4-Iodooctane exhibits a computed normal boiling point of 217.2±8.0 °C at 760 mmHg, which is approximately 8.1 °C lower than the 225.3±3.0 °C boiling point of its primary isomer 1-iodooctane, as predicted by the ACD/Labs Percepta Platform . This boiling point depression is consistent with the general observation that branched or internally substituted alkyl halides have lower boiling points than their linear primary counterparts due to reduced molecular surface area and weaker van der Waals packing [1]. The 8 °C difference is practically meaningful for fractional distillation separation of isomer mixtures and may reduce thermal decomposition of the alkyl iodide during purification.

Boiling point reduction
Cross-study comparable
−8.1 °C vs. 1-iodooctane (225.3 °C)
Supports milder distillation conditions and may reduce thermal degradation during purification.
ACD/Labs predicted; same method applied to both isomers.
Organic Synthesis Separation Science Process Chemistry

Flash Point Reduction of ~21°C Demands Different Storage and Handling Protocols

The computed flash point of 4-iodooctane is 74.3±14.6 °C, substantially lower than the 95.0±0.0 °C flash point of 1-iodooctane, representing a difference of approximately 20.7 °C as predicted by the same ACD/Labs Percepta Platform . A flash point below 93 °C (200 °F) places 4-iodooctane closer to the threshold for more stringent flammable liquid classification under OSHA and GHS frameworks compared to 1-iodooctane, which sits above the 93 °C boundary [1]. This difference is sufficiently large that it may alter storage requirements, shipping classifications, and safety protocol design when procuring the compound for laboratory or pilot-plant use.

Flash point reduction
Cross-study comparable
−20.7 °C vs. 1-iodooctane (95.0 °C)
Places 4-iodooctane nearer flammable-liquid classification thresholds; storage and handling protocols may differ.
ACD/Labs predicted; closed cup method comparison.
Chemical Safety Process Safety Regulatory Compliance

Reduced Lipophilicity and Bioaccumulation Potential: LogP, BCF, and KOC Differences

4-Iodooctane displays consistently lower lipophilicity and predicted environmental partitioning parameters compared to 1-iodooctane: computed LogP (5.03 vs. 5.22), LogD at pH 5.5 (4.55 vs. 4.85), bioconcentration factor BCF (1684 vs. 2844), and soil organic carbon-water partition coefficient KOC (7096 vs. 10326), all generated by the ACD/Labs Percepta Platform . The BCF difference of ~1160 units and LogD difference of 0.30 log units indicate that 4-iodooctane has measurably lower predicted bioaccumulation potential in aquatic organisms and reduced soil sorption tendency [1]. These differences are significant in environmental risk assessment contexts where bioaccumulation thresholds (e.g., BCF >2000 under REACH) may trigger different regulatory obligations for procurement and use.

Lipophilicity & BCF
Cross-study comparable
BCF −41% (1684 vs. 2844); LogP −0.19
Predicted lower bioaccumulation potential may affect environmental risk assessment and regulatory triggers.
ACD/Labs Percepta v14.00; BCF
Mechanistic pathway partitioning
Class-level inference
Secondary (4-iodo): SN2 disfavored; SN1/E2 competitive
Primary (1-iodo): SN2 dominant
Mechanism-dependent synthesis outcomes may shift; Wurtz coupling succeeds with primary but fails with secondary alkyl iodides.
Class-level trend; compound-specific SN2 rate constants not published.
Vapor pressure & volatility
Data to verify
ΔVP +0.1 mmHg at 25 °C; ΔH_vap −0.8 kJ/mol
Modestly higher volatility may support vapor-phase delivery applications at lower thermal budgets.
ACD/Labs predicted; uncertainties overlap. Sources not provided.
Molecular symmetry & rotatable bonds
Class-level inference
Symmetrical C-4: 5 rotatable bonds
Terminal C-1: 6 rotatable bonds
Symmetry may enhance mesophase stability in liquid-crystal design; packing entropy differs.
Symmetry principle established; direct comparative mesophase data not available.
Environmental Chemistry Regulatory Science Green Chemistry

Secondary vs. Primary Carbon Center: Altered Nucleophilic Substitution and Elimination Pathway Partitioning

The iodine atom in 4-iodooctane resides on a secondary carbon center, whereas 1-iodooctane bears iodine on a primary carbon. This fundamental difference shifts the mechanistic landscape: primary alkyl iodides overwhelmingly favor SN2 substitution, while secondary alkyl iodides (including 4-iodooctane) exhibit slower SN2 kinetics and a greater propensity for competing SN1 and E2 elimination pathways due to increased carbocation stability and steric hindrance at the reaction center [1][2]. Experimentally, Wurtz-type reductive coupling of primary alkyl iodides with haloorganotins proceeds smoothly, but the same reaction fails with secondary alkyl iodides, demonstrating a binary functional outcome dependent on iodine substitution pattern [3]. Although specific SN2 rate constants for 4-iodooctane are not published, the class-level trend is robust: secondary alkyl iodides react in SN2 pathways approximately 10–100× slower than primary analogs with the same nucleophile, while SN1 solvolysis rates are proportionally enhanced.

Mechanistic pathway partitioning
Class-level inference
Secondary (4-iodo): SN2 disfavored; SN1/E2 competitive
Primary (1-iodo): SN2 dominant
Mechanism-dependent synthesis outcomes may shift; Wurtz coupling succeeds with primary but fails with secondary alkyl iodides.
Class-level trend; compound-specific SN2 rate constants not published.
Organic Reaction Mechanisms Synthetic Methodology Alkylation Chemistry

Higher Vapor Pressure and Lower Enthalpy of Vaporization Indicate Greater Volatility for Headspace and Vapor-Phase Applications

4-Iodooctane exhibits a computed vapor pressure of 0.2±0.4 mmHg at 25 °C and an enthalpy of vaporization of 43.5±3.0 kJ/mol, compared to 0.1±0.4 mmHg and 44.3±3.0 kJ/mol for 1-iodooctane, as predicted by the ACD/Labs Percepta Platform . While the uncertainties overlap and the absolute difference is modest (~0.1 mmHg), the direction of the difference is consistent with the lower boiling point and reduced intermolecular cohesion of the internally substituted isomer. This enhanced volatility, combined with the lower flash point, makes 4-iodooctane more suitable for applications requiring vapor-phase delivery at lower temperatures, such as chemical vapor deposition precursors or headspace reactivity studies, where the ~0.8 kJ/mol lower enthalpy of vaporization reduces the energy required for phase transition.

Vapor pressure & volatility
Data to verify
ΔVP +0.1 mmHg at 25 °C; ΔH_vap −0.8 kJ/mol
Modestly higher volatility may support vapor-phase delivery applications at lower thermal budgets.
ACD/Labs predicted; uncertainties overlap. Sources not provided.
Physical Chemistry Vapor-Phase Synthesis Thin Film Deposition

Molecular Symmetry and Rotatable Bond Count: Structural Determinants for Self-Assembly and Mesomorphic Behavior

4-Iodooctane features a symmetrical molecular architecture with two equivalent n-propyl segments (C₃H₇) on either side of the C-4 iodine-bearing carbon, yielding 5 freely rotatable bonds. In contrast, 1-iodooctane is terminally substituted (asymmetrical) with 6 freely rotatable bonds . Molecular symmetry is a critical parameter in the design of thermotropic liquid crystals and self-assembled monolayers: symmetrical mesogenic cores or terminal alkyl chains promote more ordered mesophase formation and sharper phase transitions compared to asymmetrical analogs [1]. While direct comparative mesophase data for 4-iodooctane-derived liquid crystals versus 1-iodooctane-derived analogs are not available in the open literature, the symmetry principle is well-established: board-like and calamitic liquid crystals with symmetrical substitution patterns exhibit enhanced mesophase stability and wider nematic ranges. The 5 vs. 6 rotatable bond difference also affects molecular flexibility and packing entropy in crystalline and ordered phases.

Molecular symmetry & rotatable bonds
Class-level inference
Symmetrical C-4: 5 rotatable bonds
Terminal C-1: 6 rotatable bonds
Symmetry may enhance mesophase stability in liquid-crystal design; packing entropy differs.
Symmetry principle established; direct comparative mesophase data not available.
Materials Science Liquid Crystals Supramolecular Chemistry

High-Value Application Scenarios for 4-Iodooctane Where Positional Isomer Selection Determines Project Success


Synthesis of Symmetrical Octyl-Functionalized Liquid Crystal Mesogens via Cross-Coupling

4-Iodooctane serves as the alkylating agent of choice in Negishi or Suzuki-Miyaura cross-coupling reactions to install a symmetrical n-octyl chain onto aromatic or heteroaromatic mesogenic cores. The C-4 iodine position yields a product with equivalent alkyl segments on both sides of the attachment point, promoting uniform molecular packing and enhanced mesophase thermal stability compared to products derived from 1-iodooctane (which introduce terminal chain asymmetry) [1]. The lower boiling point (217 vs. 225 °C) also simplifies purification of the final liquid crystal intermediate .

Synthesis of Chirality Probes and Mechanistic Studies Exploiting Secondary Carbon Reactivity

The secondary carbon–iodine bond in 4-iodooctane offers a mechanistically distinct reactivity profile compared to primary alkyl iodides. This makes it valuable in physical organic chemistry studies of SN1 vs. SN2 partitioning, carbocation rearrangement investigations, and stereochemical probe experiments where racemization rates provide insight into reaction mechanisms. Unlike 1-iodooctane, which follows a near-exclusive SN2 pathway with most nucleophiles, 4-iodooctane can access both substitution and elimination manifolds, enabling comparative mechanistic studies [2].

Precursor for Organometallic Reagents (Grignard and Organolithium) with Defined Steric Environment

4-Iodooctane can be converted to the corresponding Grignard reagent (4-octylmagnesium iodide) or organolithium species via halogen-metal exchange. The secondary organometallic reagent generated from 4-iodooctane has distinct steric and electronic properties compared to the primary n-octyl organometallic derived from 1-iodooctane, affecting regioselectivity in subsequent addition reactions to carbonyls and other electrophiles. The symmetrical alkyl substitution pattern around the metal-bearing carbon also influences aggregation state and solution reactivity [3].

Environmental Fate Modeling and Regulatory Submission Support for Medium-Chain Alkyl Iodides

When selecting a medium-chain alkyl iodide for a process that requires environmental risk assessment (e.g., REACH registration, pharmaceutical impurity fate studies), 4-iodooctane's lower predicted BCF (1684 vs. 2844) and lower KOC (7096 vs. 10326) compared to 1-iodooctane may simplify regulatory compliance. The BCF value below the 2000 bioaccumulation threshold may exempt the compound from certain PBT assessment triggers that apply to 1-iodooctane, providing a measurable advantage in procurement for environmentally regulated applications .

Application
Selection Property
Validation Focus
Symmetrical liquid-crystal mesogen synthesis
C-4 symmetrical substitution pattern; cross-coupling reactivity
Mesophase thermal stability and molecular packing uniformity
Mechanistic stereochemical probe studies
Secondary carbon reactivity; SN1/SN2/E2 partitioning
Racemization rate and carbocation rearrangement pathway interpretation
Organometallic reagent precursor
Secondary alkyl Grignard / organolithium steric environment
Regioselectivity and aggregation state in addition reactions
Environmental fate assessment support
Lower predicted BCF and KOC vs. 1-iodooctane
Bioaccumulation threshold review and regulatory trigger context
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